1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with bromine and propan-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the bromination process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form strong bonds with various substrates, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one include:
4-Bromobenzotrifluoride: Similar in structure but lacks the propan-2-one moiety.
1-Bromo-4-(trifluoromethyl)benzene: Similar but without the fluorine substitution on the benzene ring.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C10H7BrF4O |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
HUSGGMVTYIAYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br |
Origin of Product |
United States |
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